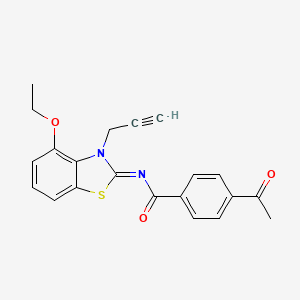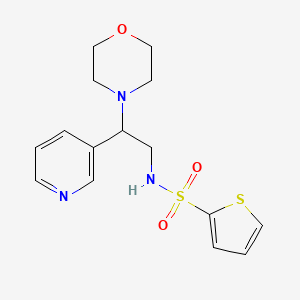![molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1](/img/structure/B2530654.png)
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, commonly known as NBMPR, is a chemical compound that has been widely used in scientific research. NBMPR is a potent and selective inhibitor of the nucleoside transporter, which plays a crucial role in the uptake of nucleosides and nucleoside analogs into cells.
作用机制
NBMPR inhibits the nucleoside transporter by binding to the transporter protein and preventing the uptake of nucleosides and nucleoside analogs into cells. This results in a decrease in the intracellular concentration of these compounds, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBMPR depend on the specific nucleoside or nucleoside analog being studied. In general, NBMPR can inhibit the replication of viruses and cancer cells by preventing the uptake of nucleoside analogs into these cells. NBMPR can also affect the metabolism of nucleosides and nucleoside analogs in the body, leading to changes in their pharmacokinetics and pharmacodynamics.
实验室实验的优点和局限性
One advantage of using NBMPR in lab experiments is its high selectivity for the nucleoside transporter, which allows for specific inhibition of this transporter without affecting other cellular processes. Another advantage is its potency, which allows for effective inhibition of the nucleoside transporter at low concentrations. However, one limitation of using NBMPR is its potential toxicity, which can vary depending on the specific nucleoside or nucleoside analog being studied.
未来方向
There are several future directions for the use of NBMPR in scientific research. One direction is the development of new nucleoside analogs that are resistant to NBMPR inhibition, which could lead to more effective antiviral and anticancer therapies. Another direction is the study of the role of the nucleoside transporter in other cellular processes, such as DNA repair and apoptosis. Additionally, the use of NBMPR in combination with other inhibitors or therapies could lead to more effective treatment strategies for various diseases.
Conclusion:
In conclusion, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, or NBMPR, is a potent and selective inhibitor of the nucleoside transporter that has been widely used in scientific research. NBMPR has various applications in the study of nucleoside and nucleoside analog transport, and its use has led to important insights into the pharmacokinetics and pharmacodynamics of these compounds. While there are limitations to the use of NBMPR in lab experiments, its potential for future research is promising.
合成方法
NBMPR can be synthesized by reacting piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain NBMPR. The chemical structure of NBMPR is shown below:
科学研究应用
NBMPR has been widely used in scientific research as a tool to study the nucleoside transporter and its role in the uptake of nucleosides and nucleoside analogs into cells. NBMPR has been used to investigate the transport of various nucleoside analogs, including antiviral drugs such as acyclovir and ganciclovir, and anticancer drugs such as gemcitabine and cytarabine. NBMPR has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs in vivo.
属性
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJVECDHDZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)




![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)